4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one

5-Lipoxygenase Inflammation Enzyme inhibition

4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one (CAS 917984-92-0) is a synthetic chiral cyclohexenone derivative with molecular formula C₁₇H₂₂O₂ and molecular weight 258.35 g/mol, characterized by a cyclohex-2-en-1-one core substituted at the 4-position with a methyl group and a (2R)-2-ethoxy-2-phenylethyl side chain. The compound possesses two stereogenic centers: one at the 2-position of the ethoxy-phenylethyl side chain (configured R) and one at the 4-position of the cyclohexenone ring (configuration unspecified in the CAS registry name, indicating a mixture or unresolved stereochemistry at this center).

Molecular Formula C17H22O2
Molecular Weight 258.35 g/mol
CAS No. 917984-92-0
Cat. No. B12615439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one
CAS917984-92-0
Molecular FormulaC17H22O2
Molecular Weight258.35 g/mol
Structural Identifiers
SMILESCCOC(CC1(CCC(=O)C=C1)C)C2=CC=CC=C2
InChIInChI=1S/C17H22O2/c1-3-19-16(14-7-5-4-6-8-14)13-17(2)11-9-15(18)10-12-17/h4-9,11,16H,3,10,12-13H2,1-2H3/t16-,17?/m1/s1
InChIKeyPSUANTZGZPCHIW-TZHYSIJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one (CAS 917984-92-0): Chiral Cyclohexenone Procurement Profile


4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one (CAS 917984-92-0) is a synthetic chiral cyclohexenone derivative with molecular formula C₁₇H₂₂O₂ and molecular weight 258.35 g/mol, characterized by a cyclohex-2-en-1-one core substituted at the 4-position with a methyl group and a (2R)-2-ethoxy-2-phenylethyl side chain . The compound possesses two stereogenic centers: one at the 2-position of the ethoxy-phenylethyl side chain (configured R) and one at the 4-position of the cyclohexenone ring (configuration unspecified in the CAS registry name, indicating a mixture or unresolved stereochemistry at this center) . This stereochemical ambiguity at C-4 creates a distinct procurement consideration: the compound exists within a family of diastereomers including the (4R)- and (4S)- forms, each carrying separate CAS numbers (917984-93-1 and 917984-94-2, respectively) . The compound has been evaluated in vitro against human recombinant 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), with BindingDB/ChEMBL-curated affinity data providing quantitative benchmarks for target engagement [1].

Why Generic Cyclohexenone Substitution Is Not a Viable Strategy for 4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one


The procurement risk in substituting 4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one with a generic cyclohexenone analog stems from the compound's dual stereochemical dependence: both the (2R)-configuration of the ethoxy-phenylethyl side chain and the stereochemistry at the cyclohexenone C-4 position jointly determine the three-dimensional pharmacophore [1]. The 2-ethoxy-2-phenylethyl motif is a known pharmacophoric element independently validated in the approved antitussive agent eprazinone, where it is presented on a piperazine scaffold rather than a cyclohexenone core [2]. Swapping the cyclohexenone ring for a simpler analog (e.g., unsubstituted 4-methylcyclohex-2-en-1-one, CAS 5515-76-4) eliminates the ethoxy-phenylethyl group entirely, abolishing any target-binding potential. Replacing the compound with a different diastereomer—such as the (4R)- or (4S)- form—introduces an uncontrolled variable, as diastereomers are chemically distinct entities with potentially divergent biological activity profiles, a principle well-established across chiral cyclohexenone derivative series [3]. Even substitution with eprazinone, despite sharing the 2-ethoxy-2-phenylethyl fragment, is chemically unsound because the piperazine-based scaffold presents the pharmacophore in a fundamentally different steric and electronic environment compared to the cyclohex-2-en-1-one framework, as highlighted by the distinct target profiles observed in screening data [4].

Quantitative Differentiation Evidence: 4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one vs. Closest Analogs


5-LOX Inhibitory Activity: Weak Affinity Distinct from Potent Cyclohexenone-Derived Dual Inhibitors

In a human recombinant 5-LOX enzyme inhibition assay using Escherichia coli BL21(DE3) expression system with all-trans LTB₄ and 5-HETE formation as readout, 4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one exhibited an IC₅₀ > 10,000 nM, indicating essentially negligible 5-LOX inhibitory activity [1]. This contrasts sharply with structurally optimized cyclohexenone derivatives such as compound CHD (a diarylidenecyclohexanone), which inhibited 5-LOX with an IC₅₀ of 10.27 μg/mL (extrapolated) and the clinical reference inhibitor zileuton, which achieves IC₅₀ values of 0.5–1.35 μM in comparable in vitro systems [2]. The >200-fold difference in potency establishes that the title compound's 2-ethoxy-2-phenylethyl substitution pattern is not sufficient to confer meaningful 5-LOX engagement, a critical piece of negative selectivity data for applications requiring exclusion of 5-LOX off-target activity.

5-Lipoxygenase Inflammation Enzyme inhibition

Soluble Epoxide Hydrolase (sEH) Inhibition: A Second Target-Negative Data Point for Selectivity Profiling

In a human recombinant soluble epoxide hydrolase (sEH) inhibition assay using PHOME as substrate (preincubation: 1 min), 4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one demonstrated IC₅₀ > 10,000 nM, reflecting no measurable inhibitory activity [1]. This stands in marked contrast to potent urea-based sEH inhibitors such as TPPU, which achieve plasma concentrations exceeding 10 × IC₅₀ when dosed orally at 0.3 mg/kg, and to natural product-derived cyclohexenone sEH inhibitors identified in screening campaigns [2]. The negative sEH data, combined with the negative 5-LOX data, establishes a dual-target inactivity profile that can serve as a selectivity benchmark when screening the compound against alternative targets.

Soluble epoxide hydrolase sEH Off-target screening

Stereochemical Differentiation: Diastereomeric Forms as Structurally Distinct Procurement Entities

The compound CAS 917984-92-0 is the (2R)-configured form with unspecified C-4 stereochemistry, whereas the (4R,2R)-diastereomer (CAS 917984-93-1) and the (4S,2R)-diastereomer (CAS 917984-94-2) are separately catalogued chemical entities . In cyclohexenone systems bearing stereogenic centers at both C-2 and C-4, diastereomeric ratios are routinely determined by ¹H NMR analysis, and the major diastereomer can be unambiguously assigned after oxidation to the corresponding hydroxy compound [1]. While no published head-to-head biological comparison of these three diastereomers exists, the principle of diastereomeric differentiation is mechanistically grounded: diastereomers exhibit distinct physicochemical properties (different NMR spectra, potentially different melting points and chromatographic retention times) and can display divergent biological activity, as demonstrated across numerous cyclohexenone derivative series where diastereomeric pairs show different enzyme inhibition profiles [2].

Stereochemistry Diastereomer Chiral resolution

Physicochemical Property Differentiation vs. Simplified Cyclohexenone Core Scaffolds

The target compound (C₁₇H₂₂O₂, MW 258.35 g/mol, predicted density 1.0±0.1 g/cm³, boiling point 360.6±21.0 °C at 760 mmHg) differs substantially from the unsubstituted 4-methylcyclohex-2-en-1-one core (C₇H₁₀O, MW 110.15 g/mol) and from 2-ethoxycyclohex-2-en-1-one (C₈H₁₂O₂, MW 140.18 g/mol, CAS 29941-82-0) . The 2-ethoxy-2-phenylethyl substituent adds approximately 148 mass units and introduces a phenyl ring with associated π-stacking potential and increased lipophilicity relative to the core scaffold. The 2-ethoxy-2-phenylethyl moiety is a pharmacophoric element independently validated in eprazinone (C₂₄H₃₂N₂O₂, MW 380.53 g/mol), where it is presented on a piperazine scaffold rather than a cyclohexenone ring [1]. This structural divergence implies that the title compound occupies a unique physicochemical space—more lipophilic than simple cyclohexenone building blocks but more compact and with a different heteroatom profile than piperazine-based molecules bearing the same side chain.

Physicochemical properties LogP Structural comparison

Scaffold-Level Differentiation: Cyclohexenone Core vs. Piperazine Core Bearing the Same 2-Ethoxy-2-phenylethyl Pharmacophore

Both the title compound and the approved drug eprazinone (CAS 10402-90-1) contain the identical (2R)-2-ethoxy-2-phenylethyl side chain, but present it on fundamentally divergent core scaffolds: a cyclohex-2-en-1-one ring versus a piperazine ring [1][2]. Eprazinone's piperazine core carries an additional 2-benzoylpropyl substituent conferring antitussive and mucolytic activity through a mechanism unrelated to 5-LOX or sEH modulation. The title compound's cyclohexenone core, by contrast, is an α,β-unsaturated ketone capable of acting as a Michael acceptor—a reactive functionality entirely absent from eprazinone [3]. This distinction carries practical implications: the cyclohexenone enone system can participate in covalent modification of cysteine residues in target proteins, a mechanistic pathway precluded by the piperazine scaffold. The title compound's documented inactivity at 5-LOX and sEH (IC₅₀ > 10,000 nM for both targets) [4] further distinguishes it from eprazinone pharmacologically, as the two molecules engage completely different biological target space despite sharing the ethoxy-phenylethyl fragment.

Scaffold hopping Eprazinone Pharmacophore

Evidence-Backed Application Scenarios for 4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one (CAS 917984-92-0)


Selectivity Profiling: Use as a 5-LOX/sEH Dual-Negative Control in Cyclohexenone Screening Libraries

Given the documented IC₅₀ > 10,000 nM at both 5-LOX and sEH , this compound is quantitatively validated as a dual-target-negative control for screening campaigns that interrogate cyclohexenone derivatives against the arachidonic acid cascade. When libraries of cyclohexenone analogs are profiled for anti-inflammatory target engagement, inclusion of this compound provides a built-in negative reference point, ensuring that observed hits are not artifacts of the cyclohexenone scaffold itself. This application is directly supported by the BindingDB/ChEMBL-curated affinity data and is consistent with the activity range observed for other weakly-binding cyclohexenones in public databases [1].

Chiral Building Block for Stereochemically Defined Cyclohexenone Derivatives

The compound contains a stereochemically defined (2R)-ethoxy-2-phenylethyl side chain attached to a cyclohex-2-en-1-one core bearing a quaternary C-4 methyl substituent . This architecture makes it a chiral building block for synthesizing more complex cyclohexenone derivatives via Michael addition, enolate alkylation, or conjugate addition reactions at the enone system. The α,β-unsaturated ketone functionality—absent in piperazine-based molecules sharing the same side chain such as eprazinone—provides a reactive handle for C–C and C–heteroatom bond formation [1]. The compound's diastereomeric identity (distinct from CAS 917984-93-1 and 917984-94-2) enables stereochemically controlled downstream synthesis [2].

Scaffold-Hopping Reference Compound for 2-Ethoxy-2-phenylethyl Pharmacophore Studies

As a molecule that presents the 2-ethoxy-2-phenylethyl pharmacophore on a cyclohexenone scaffold rather than the piperazine scaffold of eprazinone , this compound serves as a scaffold-hopping reference for structure-activity relationship studies investigating how the pharmacophore's biological activity depends on the core scaffold context. The quantitative inactivity at 5-LOX and sEH (IC₅₀ > 10,000 nM for both) [1] provides a baseline for evaluating whether alternative scaffolds can unlock target engagement from the same pharmacophoric element. This application is particularly relevant given the compound's intermediate molecular weight (~258 Da) and the presence of the enone Michael acceptor, which enables exploration of covalent binding modes not accessible to the piperazine scaffold [2].

Physicochemical Reference Standard for Cyclohexenone Library Characterization

With well-defined predicted physicochemical properties—density 1.0±0.1 g/cm³, boiling point 360.6±21.0 °C at 760 mmHg, flash point 144.5±15.6 °C —this compound can serve as a retention time and ionization efficiency reference standard for LC-MS and GC-MS characterization of cyclohexenone-focused compound libraries. Its molecular weight (258.35 g/mol) positions it in the mid-range of typical screening collections, and its distinct UV chromophore (enone + phenyl) provides a strong and characteristic absorbance signature for HPLC-UV method development [1].

Quote Request

Request a Quote for 4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.